molecular formula C12H12ClN3O B8719230 2-Chloro-3-(2-phenoxyethylamino)pyrazine

2-Chloro-3-(2-phenoxyethylamino)pyrazine

Cat. No.: B8719230
M. Wt: 249.69 g/mol
InChI Key: OMDGNKYONNCRNI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-phenoxyethylamino)pyrazine is a pyrazine derivative characterized by a chloro substituent at position 2 and a phenoxyethylamino group at position 2. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, forming a diazine ring . This compound’s structure combines aromatic (phenoxy) and aliphatic (ethylamino) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine

InChI

InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-8-9-17-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)

InChI Key

OMDGNKYONNCRNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=NC=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of pyrazine derivatives are highly dependent on substituents. Below is a comparison of 2-Chloro-3-(2-phenoxyethylamino)pyrazine with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound Cl (position 2), phenoxyethylamino (position 3) ~255.7 (estimated) Potential antimicrobial activity inferred from pyrazine derivatives ; solubility likely modulated by the amino group. N/A
2-Chloro-3-(chloromethyl)pyrazine Cl (position 2), CH2Cl (position 3) 163.01 High reactivity due to chloromethyl group; used as a protein degrader building block .
2-Chloro-3-(2-quinolylthio)pyrazine Cl (position 2), quinoline-thioether (position 3) ~313.8 IR spectral data shows C=N vibrations at 1779 cm⁻¹; used in crystallography studies .
2-Ethyl-3-methylpyrazine Ethyl (position 2), methyl (position 3) 122.17 Boiling point: 173.5°C; sparingly soluble in water; used as a flavoring agent .
2-Chloro-3-(4-methylphenyl)pyrazine Cl (position 2), p-tolyl (position 3) ~203.7 logP (octanol-water): 3.105; high lipophilicity .
2,5-Dimethylpyrazine Methyl (positions 2 and 5) 108.14 Key Maillard reaction product; contributes to roasted flavors in foods .

Physicochemical Properties

  • Solubility: Amino-containing pyrazines (e.g., phenoxyethylamino substituent) are expected to have higher water solubility than purely aromatic or alkyl derivatives. For example, 2-Ethyl-3-methylpyrazine is sparingly soluble in water , whereas the target compound’s amino group may facilitate hydrogen bonding.
  • Thermal Stability : Chlorinated pyrazines (e.g., 2-Chloro-3-(chloromethyl)pyrazine) are typically stable under moderate conditions but decompose at high temperatures .
  • Spectral Features: IR spectra of chloro-pyrazines show characteristic C=N and C-Cl vibrations (e.g., 1779 cm⁻¹ for 2-Chloro-3-(2-quinolylthio)pyrazine) .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 2-chloro-3-(2-phenoxyethylamino)pyrazine?

  • Methodological Answer : Start with pyrazine derivatives containing halogen and amino-reactive groups. For example, evidence suggests that substituting hydroxyl groups with chlorine (via POCl₃) and introducing phenoxyethylamine via nucleophilic substitution or coupling reactions are critical steps . Intermediate purification (e.g., column chromatography) and reaction condition optimization (temperature, solvent polarity) are essential to minimize byproducts. For analogous compounds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to attach triazole moieties to pyrazine cores, which may inspire alternative synthetic strategies .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to similar pyrazine derivatives (e.g., 3-chloro-4-methylpyrazine analogs show characteristic downfield shifts for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for chlorine isotopes (3:1 ratio for M+ and M+2 peaks).
  • X-ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated in studies of pyrazine-metal complexes .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Pyrazine derivatives often require polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow diffusion with a non-polar solvent (hexane, ether). Evidence from analogous compounds (e.g., 2-ethyl-3-methylpyrazine) suggests that methanol/water mixtures (7:3) can yield high-purity crystals .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. predicted NMR spectra for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in the phenoxyethylamino group) or paramagnetic impurities. Perform variable-temperature NMR (VT-NMR) to identify conformational flexibility. For example, in pyrazine-triazole hybrids, broadening of NH peaks at low temperatures confirmed rotational barriers . DFT calculations (e.g., B3LYP/6-31G*) can predict shifts and compare with experimental data .

Q. What strategies can elucidate the reaction mechanism of phenoxyethylamine coupling to the pyrazine core?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-phenoxyethylamine) to track bond formation via NMR or mass spectrometry. Kinetic studies under varying pH and temperature can distinguish between SN2 vs. SN1 pathways. Evidence from Hofmann rearrangements in pyrazine synthesis highlights the role of base strength in intermediate stabilization .

Q. How to assess the compound’s potential bioactivity using computational methods?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like MOE . Pyrazine derivatives often interact with ATP-binding pockets due to their planar structure.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogous compounds (e.g., 2-chloro-5-methylpyrazine’s antimicrobial activity) .

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. For example, oxidative degradation of pyrazine analogs generates chloro-substituted quinoxalines, identifiable via characteristic UV-Vis absorbance at 270–290 nm .

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